(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

Catalog No.
S15934109
CAS No.
M.F
C7H9NO3
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxy...

Product Name

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

IUPAC Name

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C7H9NO3/c9-5-7(6(10)11)2-1-4(3-7)8-5/h4H,1-3H2,(H,8,9)(H,10,11)/t4-,7-/m0/s1

InChI Key

AGBCUIFYNLYONY-FFWSUHOLSA-N

Canonical SMILES

C1CC2(CC1NC2=O)C(=O)O

Isomeric SMILES

C1C[C@@]2(C[C@H]1NC2=O)C(=O)O

The compound (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic structure featuring a nitrogen atom and a carboxylic acid functional group. This compound belongs to the class of bicyclic amines and is characterized by its unique structural features, which include a ketone and a carboxylic acid moiety. The bicyclic framework contributes to its potential biological activity, making it of interest in medicinal chemistry.

In biological systems, the reactions involving (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid can be categorized into several types:

  • Group Transfer Reactions: These reactions involve the transfer of functional groups, such as amines or carboxylates, which are essential in metabolic pathways.
  • Oxidation-Reduction Reactions: The compound may participate in redox reactions where it can either donate or accept electrons, influencing various metabolic processes.
  • Hydrolysis Reactions: Given its carboxylic acid group, hydrolysis can occur, leading to the formation of other derivatives or products.

These reactions are facilitated by specific enzymes that act as catalysts, enhancing the rate of biochemical transformations within living organisms

The biological activity of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid has been investigated for its potential therapeutic effects. Compounds with similar structures often exhibit various pharmacological properties, including:

  • Antimicrobial Activity: Bicyclic compounds have shown promise as antimicrobial agents.
  • Neuroprotective Effects: Some derivatives may interact with neurotransmitter systems, potentially offering neuroprotective benefits.
  • Anticancer Properties: Structural analogs have been studied for their ability to inhibit cancer cell proliferation.

The precise mechanisms underlying these activities are still under investigation and may involve interactions with specific biological targets .

Several synthetic approaches have been developed for the preparation of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid, including:

  • Cyclization Reactions: Starting from linear precursors, cyclization can yield the bicyclic structure through various methods such as intramolecular reactions.
  • Functional Group Transformations: Conversion of existing functional groups into ketones or carboxylic acids can be achieved through oxidation or hydrolysis reactions.
  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates can provide a more environmentally friendly approach.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to enhance biological activity .

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases due to its unique structure and biological activity.
  • Chemical Biology: Serving as a probe to study biological processes and enzyme interactions.
  • Synthetic Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.

These applications underscore the relevance of this compound in advancing both medicinal chemistry and chemical biology .

Studies on the interactions of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid with biological targets are crucial for understanding its mechanism of action:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes can provide insights into its therapeutic potential.
  • In Vitro Assays: Conducting assays to assess the compound's efficacy against various biological targets helps determine its bioactivity profile.
  • Structure-Activity Relationship Analysis: Investigating how modifications to its structure affect activity can guide further development and optimization.

These studies are essential for elucidating the pharmacological properties and therapeutic applications of this compound .

Similar Compounds

Several compounds exhibit structural similarities to (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid, each with distinct properties:

Compound NameStructure FeaturesUnique Properties
1-Aminocyclopentanecarboxylic AcidBicyclic amine with carboxyl groupInvolved in protein synthesis
3-Aminobicyclo[2.2.1]heptaneSimilar bicyclic frameworkPotentially neuroactive
7-Azabicyclo[2.2.1]heptan-6-oneContains a ketone groupInvestigated for analgesic effects

These compounds share a bicyclic structure but differ in their functional groups and biological activities, highlighting the uniqueness of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid within this class of molecules.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.058243149 g/mol

Monoisotopic Mass

155.058243149 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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